molecular formula C6H10O2 B13540418 (2S)-2-methoxycyclopentan-1-one

(2S)-2-methoxycyclopentan-1-one

Cat. No.: B13540418
M. Wt: 114.14 g/mol
InChI Key: OLNNYNLMEOFPET-LURJTMIESA-N
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Description

(2S)-2-methoxycyclopentan-1-one: is an organic compound with the molecular formula C6H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from Cyclopentanone

      Starting Material: Cyclopentanone

      Reagents: Methanol, acid catalyst (e.g., sulfuric acid)

      Conditions: The reaction typically involves heating cyclopentanone with methanol in the presence of an acid catalyst. The acid facilitates the formation of the methoxy group at the 2-position of the cyclopentanone ring.

  • Enantioselective Synthesis

      Starting Material: Racemic mixture of 2-methoxycyclopentanone

      Reagents: Chiral catalysts or resolving agents

      Conditions: Enantioselective synthesis involves using chiral catalysts to preferentially produce the (2S)-enantiomer. This method ensures high purity and specific stereochemistry.

Industrial Production Methods

Industrial production of (2S)-2-methoxycyclopentan-1-one often involves large-scale batch or continuous processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Reactors: Suitable for smaller quantities and high-purity requirements.

    Continuous Flow Reactors: Ideal for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out under acidic or basic conditions.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed under mild conditions to avoid over-reduction.

      Products: Reduction typically yields alcohols or alkanes.

  • Substitution

      Reagents: Nucleophiles like amines or halides.

      Conditions: Often carried out in the presence of a base to facilitate the substitution reaction.

      Products: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: (2S)-2-methoxycyclopentan-1-one is used as a building block in the synthesis of more complex chiral molecules.

    Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.

Biology

    Enzyme Studies: The compound is used to study enzyme-substrate interactions due to its chiral nature.

    Metabolic Pathways: It helps in understanding metabolic pathways involving cyclic ketones.

Medicine

    Drug Development: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Activity: Research is ongoing to investigate its biological activity and potential therapeutic applications.

Industry

    Flavor and Fragrance: The compound is used in the formulation of flavors and fragrances due to its pleasant odor.

    Polymer Synthesis: It acts as a monomer or comonomer in the production of specialized polymers.

Mechanism of Action

The mechanism of action of (2S)-2-methoxycyclopentan-1-one depends on its specific application. In catalytic processes, it often acts as a ligand, coordinating with metal centers to facilitate asymmetric reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-methoxycyclopentan-1-one: The enantiomer of (2S)-2-methoxycyclopentan-1-one, differing only in the spatial arrangement of atoms.

    Cyclopentanone: The parent compound without the methoxy group.

    2-methoxycyclohexanone: A similar compound with a six-membered ring instead of a five-membered ring.

Uniqueness

    Chirality: The (2S)-enantiomer has specific stereochemistry, making it unique compared to its racemic mixture or the (2R)-enantiomer.

    Reactivity: The presence of the methoxy group at the 2-position influences its reactivity and the types of reactions it can undergo.

    Applications: Its unique structure makes it suitable for specific applications in asymmetric synthesis, biological studies, and industrial processes.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2S)-2-methoxycyclopentan-1-one

InChI

InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3/t6-/m0/s1

InChI Key

OLNNYNLMEOFPET-LURJTMIESA-N

Isomeric SMILES

CO[C@H]1CCCC1=O

Canonical SMILES

COC1CCCC1=O

Origin of Product

United States

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